Aqueous Solubility of 2-Oxostearic Acid Versus Stearic Acid: A ~3.3-Fold Reduction Driven by the C2 Ketone
The introduction of a C2 ketone into the stearic acid scaffold substantially reduces predicted aqueous solubility relative to the parent unsubstituted fatty acid. The estimated water solubility of 2-oxostearic acid at 25°C is 0.1835 mg/L (log Kow 6.12), whereas the experimentally reported water solubility of stearic acid at 25°C is 0.597 mg/L . This represents an approximately 3.3-fold decrease in water solubility attributable to the α-keto substitution. For procurement decisions involving aqueous-based assay systems, this solubility differential may necessitate different solvent strategies (e.g., DMSO stock concentration limits) compared to stearic acid.
| Evidence Dimension | Water solubility at 25°C |
|---|---|
| Target Compound Data | 0.1835 mg/L (estimated from log Kow 6.12) |
| Comparator Or Baseline | Stearic acid: 0.597 mg/L (experimental, TCI datasheet) |
| Quantified Difference | ~3.3-fold lower solubility for 2-oxostearic acid vs. stearic acid |
| Conditions | 25°C; estimated via WSKOW v1.41 (ChemSpider/EPISuite) for 2-oxostearic acid; experimental value from TCI for stearic acid |
Why This Matters
The ~3.3-fold lower water solubility of 2-oxostearic acid relative to stearic acid directly impacts solvent selection and maximum achievable aqueous concentration in biochemical assays, a critical consideration when purity, dosing accuracy, or vehicle compatibility determines experimental or procurement success.
